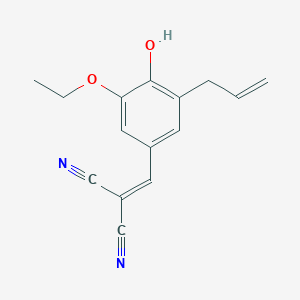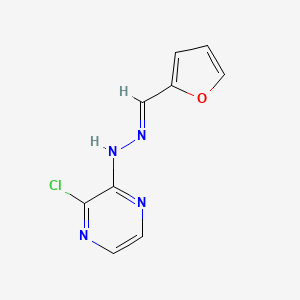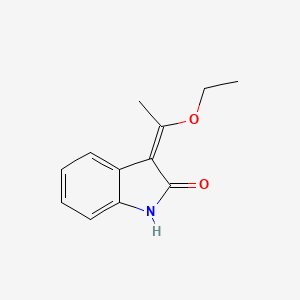
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile, also known as AEM, is a synthetic compound that has been extensively studied for its potential applications in various fields of science and technology. AEM is a derivative of malononitrile and is often used as a starting material for the synthesis of other compounds. It has a unique molecular structure that allows it to exhibit a range of interesting properties, including anti-cancer, anti-inflammatory, and anti-bacterial effects.
作用機序
The mechanism of action of (3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, it has been shown to exhibit anti-inflammatory and anti-bacterial effects. It has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to the development of various diseases.
実験室実験の利点と制限
One of the main advantages of (3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer treatments. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use in lab experiments. This compound is highly reactive and can be toxic to cells at high concentrations, which can make it difficult to study its effects in vivo. It also has limited water solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on (3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile. One area of focus is on the development of new cancer treatments based on its anti-cancer activity. Researchers are also exploring its potential applications in other areas, such as anti-inflammatory and anti-bacterial agents. Additionally, there is ongoing research on the mechanism of action of this compound, which could help to further elucidate its potential therapeutic applications.
合成法
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile can be synthesized using various methods, including the Knoevenagel condensation reaction, which involves the reaction of malononitrile with an aldehyde or ketone in the presence of a base catalyst. The reaction typically occurs in an organic solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is a yellow or orange solid that can be purified using recrystallization or column chromatography.
科学的研究の応用
(3-allyl-5-ethoxy-4-hydroxybenzylidene)malononitrile has been extensively studied for its potential applications in various fields of science and technology. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells intact.
特性
IUPAC Name |
2-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-3-5-13-7-11(6-12(9-16)10-17)8-14(15(13)18)19-4-2/h3,6-8,18H,1,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLOZJMPIHDTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[4-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5862593.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5862603.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5862608.png)
![N'-(3-cyclohexen-1-ylmethylene)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5862613.png)

![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5862620.png)
![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5862635.png)
![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)

![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
